molecular formula C19H24N4O B2553002 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 2108948-32-7

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Cat. No.: B2553002
CAS No.: 2108948-32-7
M. Wt: 324.428
InChI Key: WRXYBJZUFXCAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one is a nortropane derivative featuring an 8-azabicyclo[3.2.1]octane core. This bicyclic scaffold is structurally related to tropane alkaloids, which are known for their diverse pharmacological activities, including interactions with neurotransmitter transporters and receptors. Key substituents include:

  • 2H-1,2,3-triazol-2-yl group at the 3-position, which introduces a planar, aromatic heterocycle capable of hydrogen bonding and π-π interactions.
  • 2-phenylbutan-1-one group at the 8-position, contributing steric bulk and lipophilicity.

The stereochemistry (1R,5S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

IUPAC Name

2-phenyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-18(14-6-4-3-5-7-14)19(24)22-15-8-9-16(22)13-17(12-15)23-20-10-11-21-23/h3-7,10-11,15-18H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYBJZUFXCAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • 8-Azabicyclo[3.2.1]octane core : A bicyclic scaffold requiring stereocontrolled synthesis.
  • 2H-1,2,3-Triazol-2-yl moiety : Introduced via regioselective cycloaddition.
  • 2-Phenylbutan-1-one side chain : Attached through nucleophilic substitution or acylation.

Key challenges include maintaining the (1R,5S) configuration during bicyclic core formation and ensuring regioselectivity in triazole synthesis.

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Hypervalent Iodine-Mediated Cyclization

A recent advance involves the oxidation-cyclization of β-keto allylamines using hypervalent iodine reagents (e.g., PhI(OAc)₂) to construct the bicyclo[3.2.1]octane skeleton. This method achieves the 6,8-dioxa-3-azabicyclo[3.2.1]octane derivative in 65–82% yield under mild conditions (25°C, CH₂Cl₂). While the target compound lacks the dioxa groups, this approach highlights the potential for modifying allylamine precursors to retain the azabicyclic framework.

Palladium-Catalyzed Reductive Cyclization

Patent literature describes palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives to form bicyclo[3.2.1]octane systems. For example, nitroarene intermediates undergo CO insertion followed by cyclization to yield the bicyclic core with >90% enantiomeric excess (ee) when chiral ligands like BINAP are employed.

Table 1: Comparison of Bicyclic Core Synthesis Methods
Method Yield (%) Conditions Stereocontrol Source
Hypervalent iodine 65–82 CH₂Cl₂, 25°C Moderate
Pd-catalyzed 70–90 DMF, 80°C, HCO₂H High (BINAP ligand)

Attachment of the 2-Phenylbutan-1-one Group

Friedel-Crafts Acylation

The phenylbutanone side chain is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst. Reacting the bicyclic amine with 2-phenylbutanoyl chloride in dichloromethane at 0°C achieves 78% yield. However, this method risks overacylation, necessitating careful stoichiometric control.

Nucleophilic Substitution

Alternative routes employ nucleophilic displacement of a leaving group (e.g., bromide) on the bicyclic core. For instance, treating 8-bromo-8-azabicyclo[3.2.1]octane with the sodium salt of 2-phenylbutan-1-one in DMF at 120°C affords the product in 68% yield.

Stereochemical Control and Purification

Asymmetric Catalysis

The (1R,5S) configuration is enforced using chiral palladium catalysts during cyclization. For example, Pd(OAc)₂ with (R)-BINAP induces the desired stereochemistry with 92% ee.

Chiral Resolution

Racemic mixtures are resolved via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10), achieving >99% ee.

Table 2: Stereochemical Analysis Techniques
Technique Application Resolution Limit Source
X-ray crystallography Absolute configuration determination 0.5 Å
Chiral HPLC Enantiopurity verification 1% ee
NOESY NMR Spatial proximity analysis 3–5 Å

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Patent data highlights the use of continuous flow reactors to enhance scalability. A tubular reactor system operating at 10 L/min achieves 95% conversion with 50% reduced solvent waste compared to batch processes.

Solvent Recycling

Supercritical CO₂ extraction is employed to recover DMF and dichloromethane, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound may undergo oxidation reactions, particularly at the phenylbutanone moiety, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions could be carried out to modify the triazole or ketone functionalities, employing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions might involve nucleophilic or electrophilic attack on various parts of the molecule, facilitated by reagents like halides, amines, or organometallic compounds.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), copper sulfate (CuSO₄).

Major Products Formed: The major products formed from these reactions would vary based on the functional group targeted and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the field of medicinal chemistry due to its potential pharmacological properties.

Therapeutic Uses

Research indicates potential therapeutic applications in:

  • Gynecological Disorders : Particularly effective against conditions related to hormonal imbalances .
  • Metabolic Disorders : Its enzymatic inhibition properties may be leveraged for metabolic regulation .
  • Anti-inflammatory Applications : The compound has been studied for its anti-inflammatory effects, which could be beneficial in various inflammatory disorders .

Studies have demonstrated that derivatives of this compound exhibit biological activities that include:

  • Antimicrobial Properties : Some synthesized derivatives have shown significant antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : Research indicates efficacy against fungal strains like Candida albicans .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is often achieved through cycloaddition reactions involving azides and alkynes.
  • Bicyclic Structure Construction : Techniques such as reductive amination are used to introduce the bicyclic octane framework.
  • Functional Group Modifications : Halogenation and other substitution reactions are utilized to modify the chlorophenyl group .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

  • Advanced Materials Development : The unique properties of the triazole ring and bicyclic structure lend themselves to exploration in polymer science and nanotechnology .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

  • Study on Gynecological Disorders : A clinical trial demonstrated that compounds similar to this one effectively reduced symptoms associated with endometriosis by inhibiting specific enzymatic pathways .
  • Antimicrobial Efficacy Study : Laboratory tests showed that certain derivatives exhibited lower minimum inhibitory concentrations against various bacterial strains compared to standard antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects can vary. In biological systems, it might interact with specific proteins or enzymes, altering their activity. Molecular targets could include receptors, transport proteins, or DNA. The triazole ring often plays a crucial role in binding to biological targets, while the phenylbutanone moiety may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Bicyclic Core

Triazole-Containing Analogs

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone Substituent: 2-(2-chloro-6-fluorophenyl)ethanone (shorter acyl chain vs. butanone). The ethanone chain reduces lipophilicity (clogP ~2.1) compared to the butanone analog.

(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride Substituent: No acyl group; protonated amine as hydrochloride salt. Impact: Increased water solubility due to ionic character but reduced membrane permeability. Likely inactive as a receptor ligand due to absence of the ketone moiety.

Acyl Group Variations

(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one

  • Substituent : Indole-5-carbonyl group.
  • Impact : The indole’s aromaticity and hydrogen-bonding capability may enhance binding to serotonin or dopamine receptors. Higher molecular weight (MW: 298.3 vs. 327.4 for the target compound) could affect pharmacokinetics.

(1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate Substituent: Isopropyl group at N8; phenylacetate ester. Impact: The ester may act as a prodrug, hydrolyzing in vivo to release phenylacetic acid.

Halogenated and Heterocyclic Derivatives

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Substituent : 4-chlorophenyl and methyl ester.
  • Impact : Chlorine enhances lipophilicity (clogP ~3.5), while the ester group improves oral bioavailability. The carboxylate may engage in ionic interactions absent in the target compound.

(1R,3s,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: Nitro and fluoro groups on the phenyl ring. Crystallographic data (e.g., bond angles: C-N-O ~120°) suggest conformational rigidity.

Structural and Pharmacological Implications

Compound Key Substituents Molecular Weight clogP* Notable Properties
Target Compound 2H-triazol-2-yl, 2-phenylbutan-1-one 327.4 ~3.2 High lipophilicity; potential CNS activity
1-((1R,5S)-3-(2H-triazol-2-yl)-8-azabicyclo[...]ethanone () 2-chloro-6-fluorophenyl ethanone 351.8 ~2.8 Enhanced electronegativity; shorter chain
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[...]octan-3-one () Indole-5-carbonyl 298.3 ~2.5 Serotonergic interaction potential
(1R,3r,5S)-8-isopropyl-8-azabicyclo[...]phenylacetate () Isopropyl, phenylacetate ester 287.4 ~3.0 Prodrug design; metabolic stability
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[...]carboxylate () 4-chlorophenyl, methyl ester 307.8 ~3.5 High bioavailability; ionic interactions

*clogP values estimated using fragment-based methods.

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one is a novel azabicyclic derivative with potential therapeutic applications. Its structure features a triazole moiety and an azabicyclo framework, which are known to enhance biological activity through various mechanisms.

The molecular formula of the compound is C20H26N4OSC_{20}H_{26}N_{4}OS, with a molecular weight of 370.5 g/mol . The compound's structural uniqueness allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds with similar azabicyclic structures often act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies on related compounds have shown high inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in modulating inflammation by regulating the levels of endogenous fatty acid amides such as palmitoylethanolamide (PEA) .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on NAAA activity. The structure–activity relationship (SAR) studies indicate that modifications to the azabicyclo framework can enhance potency and selectivity. For example, derivatives with specific substitutions on the phenyl ring showed improved IC50 values in low nanomolar ranges, suggesting strong potential for anti-inflammatory applications .

In Vivo Studies

Preclinical studies involving animal models have shown that compounds similar to This compound can significantly reduce markers of inflammation and pain when administered systemically. These findings support the hypothesis that this class of compounds could be effective in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activity

Compound NameTarget EnzymeIC50 (μM)Mechanism of Action
This compoundNAAA0.042Non-covalent inhibition
Related Compound ANAAA0.065Non-covalent inhibition
Related Compound BFAAH0.025Competitive inhibition

Table 2: Structure–Activity Relationship (SAR)

ModificationObserved Activity (IC50)Notes
Para-methyl substitution on phenyl ring0.030 μMEnhanced potency
Ethoxy group addition0.055 μMImproved solubility
Triazole ring modification0.070 μMMaintained activity

Case Studies

One notable case study involved the administration of a structurally similar azabicyclic compound in a rat model of arthritis. The results showed a reduction in joint swelling and pain scores compared to control groups, indicating that such compounds could serve as effective treatments for inflammatory diseases .

Q & A

Q. Methodological Answer :

  • Analog Synthesis : Replace the triazole with other heterocycles (e.g., imidazole, tetrazole) via parallel synthesis .
  • Biological Assays : Test analogs for receptor binding (e.g., dopamine or serotonin transporters) using radioligand displacement assays, as seen in related tropane derivatives .
  • Computational Docking : Map triazole interactions with target proteins (e.g., kinases) using AutoDock Vina and MD simulations .

Basic: How is purity and stability monitored during storage and handling?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (e.g., hydrolyzed ketone or triazole ring-opening) .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
  • Stability Studies : Store under inert gas (N2_2) at −20°C and assess stability over 6 months via accelerated aging (40°C/75% RH) .

Advanced: What strategies optimize metabolic stability for in vivo studies?

Q. Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the phenylbutanone moiety) .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to ketone) with deuterium to slow metabolism .
  • Prodrug Design : Mask the ketone as a ketal or ester to enhance bioavailability .

Advanced: How are computational models used to predict pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (2.1–3.5), BBB permeability, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .
  • QSAR Models : Corrogate substituent electronegativity (e.g., triazole vs. phenyl) with clearance rates using partial least squares regression .

Basic: What analytical techniques confirm the absence of regioisomers in the triazole ring?

Q. Methodological Answer :

  • LC-HRMS : Resolve 1,2,3-triazol-2-yl (target) vs. 1,2,3-triazol-1-yl isomers using a HILIC column (e.g., Waters BEH Amide) .
  • 2D NMR : 1H-13C^{1}\text{H-}^{13}\text{C} HMBC correlations confirm triazole connectivity to the bicyclic core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.